2-Phenylquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMSKUNPMSRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589323 | |
| Record name | 2-Phenylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863770-87-0 | |
| Record name | 2-Phenylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 2 Phenylquinolin 6 Amine
Amination and N-Alkylation Reactions of the Amino Group
The amino group at the 6-position of the 2-phenylquinoline (B181262) scaffold is a key site for derivatization through amination and N-alkylation reactions. These reactions introduce new substituents, which can significantly modify the molecule's physicochemical properties.
N-alkylation of aromatic amines, including quinoline (B57606) derivatives, can be achieved using various methods. A common approach involves the reaction with alkyl halides in the presence of a base. For instance, the alkylation of quinoline scaffolds with chloroalkylamines can yield derivatives with enhanced bioactivity. Another effective method is the zinc-catalyzed N-alkylation of aromatic amines with alcohols, which proceeds via a borrowing hydrogen mechanism. researchgate.net This sustainable approach allows for the use of readily available alcohols as alkylating agents. researchgate.netresearchgate.netmagtech.com.cn
The reactivity of the amino group can be influenced by the electronic nature of the quinoline ring. The development of metal-free amination methods, such as the reaction of quinoline-N-oxides with amines using triflic anhydride (B1165640) as an activator, provides a direct route to amino-substituted quinolines. rsc.org
Table 1: Examples of N-Alkylation Reactions of Aromatic Amines
| Alkylating Agent | Catalyst/Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alcohols | Zinc Nitrate (B79036) Hexahydrate/t-BuOK | Toluene, 140°C | Mono-N-alkylated amines | researchgate.net |
| Alcohols | Cobalt-pincer complex | Mild conditions | N-alkylated amines | researchgate.net |
| Chloroalkylamines | Base | Polar aprotic solvent (e.g., DMF) | N-alkylated quinoline derivatives | |
| Amines | Triflic anhydride | One-pot reaction | 2-Amino-substituted quinolines | rsc.org |
Formation of Amide Derivatives and Cross-Coupling Reactions
The amino group of 2-phenylquinolin-6-amine readily undergoes acylation to form amide derivatives. This is a versatile reaction for introducing a wide range of functional groups. The synthesis of amide derivatives can be achieved by reacting the amine with carboxylic acids or their activated derivatives, such as acid chlorides. derpharmachemica.comrsc.orgsavemyexams.com For example, novel 2-phenylquinoline amide derivatives have been synthesized by coupling 2-phenylquinolin-5-amine with various acid chlorides. derpharmachemica.com
Cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds and synthesizing a variety of amino-substituted quinolines. These palladium-catalyzed reactions typically involve the coupling of an aryl halide with an amine in the presence of a suitable ligand and base. rsc.org The Sonogashira coupling of haloquinolines with terminal alkynes is another important cross-coupling reaction that allows for the introduction of alkynyl groups, which can be further functionalized. nih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is also a key method for creating C-C bonds and introducing aryl or vinyl substituents to the quinoline core. nih.gov
Table 2: Examples of Amide Formation and Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Amide Synthesis | 2-Phenylquinolin-5-amine, Acid Chlorides | Sodium Hydride/THF | 2-Phenylquinoline amide derivatives | derpharmachemica.com |
| Amide Synthesis | Carboxylic Acid, Amine | Boronic acid catalyst | Amides | organic-chemistry.org |
| Buchwald-Hartwig Amination | Aryl Chloride, Amine | Pd(dba)2/Ligand, t-BuONa | N-Aryl amines | rsc.org |
| Sonogashira Coupling | 6-Amino-5-bromoquinolin-2(1H)-one, Acetylene | PdCl2/FeCl3 | Pyrrolo[3,2-f]quinolin-7(6H)-ones | nih.gov |
| Suzuki-Miyaura Coupling | 2-Chloro-8-nitroquinoline, Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 2-Phenyl-8-nitroquinoline |
Schiff Base Formation and Related Condensation Reactions
The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orgmnstate.edu This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comresearchgate.netlibretexts.org The formation of Schiff bases is a reversible process. libretexts.org
Schiff bases derived from quinoline derivatives are of interest due to their potential biological activities and their use as ligands in coordination chemistry. wikipedia.orgresearchgate.net The reaction of 2-phenylquinoline-4-carboxylic acid amine with aldehydes leads to the formation of the corresponding Schiff bases. The synthesis of various Schiff bases has been reported from the condensation of different aromatic aldehydes with amino-substituted quinolines. rdd.edu.iq
Table 3: Schiff Base Formation from Amines and Carbonyls
| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid amine | Aldehyde | Not specified | Schiff base of cinchophen | |
| Aromatic amine | Aromatic aldehyde | Glacial acetic acid, ethanol (B145695), reflux | Schiff base | rdd.edu.iq |
| Primary amine | Aldehyde or Ketone | Acid catalysis | Imine (Schiff base) | libretexts.org |
| Aniline (B41778) | Benzaldehyde (B42025) | Ethanol, reflux | N-Benzylideneaniline |
Oxidation Reactions of the Quinoline System and its Substituents
The quinoline ring system and its substituents can undergo oxidation reactions, leading to a variety of functionalized products. The oxidation of the quinoline ring itself can lead to the formation of pyridine-dicarboxylic acids. For example, the oxidation of 2- and 3-halogenated quinolines can yield halogenated pyridine-2,3-dicarboxylic acids. researchgate.net
Substituents on the quinoline ring can also be selectively oxidized. For instance, a methyl group at the 2-position of a quinoline can be oxidized. nih.gov The oxidation of a dihydroquinolinium salt can yield a 3-hydroxyquinoline (B51751) derivative. rsc.org Furthermore, visible-light-induced, oxygen-promoted oxidative cyclization of aromatic enamines provides a route to quinoline derivatives. acs.org The oxidation of a thioether to a sulfoxide (B87167) has also been observed in iridium complexes of 2-phenylquinoline. nih.gov
Table 4: Examples of Oxidation Reactions of Quinoline Derivatives | Substrate | Oxidizing Agent/Conditions | Product | Reference | | --- | --- | --- | --- | --- | | 2- and 3-Halogenated Quinolines | Ozone and hydrogen peroxide or RuO₂ | Halogenated pyridine-2,3-dicarboxylic acids | researchgate.net | | 4-Chloro-6-fluoro-2-methylquinoline | 3-Chloroperbenzoic acid | 4-Chloro-6-fluoro-2-methylquinoline-N-oxide | nih.gov | | Dihydroquinolinium salt | Not specified | 3-Hydroxyquinoline | rsc.org | | Aromatic enamines | Visible light, Oxygen | Quinoline derivative | acs.org | | Iridium(III) thiolate complex of 2-phenylquinoline | H₂O₂ | Sulfoxide complex | nih.gov |
Radical-Mediated Transformations and Rearrangement Studies
Radical reactions offer unique pathways for the functionalization of quinoline systems. Radical additions to the quinoline ring can be used to introduce various substituents. researchgate.net For instance, a radical pathway has been proposed for the synthesis of quinolin-2(1H)-ones from N-aryl-β-bromo-α,β-unsaturated amides. nih.gov
Radical-mediated transformations can also be used for C-H functionalization. A photochemical C-H alkylation of quinoline derivatives with alkyl acyl chlorides has been reported, utilizing a photoresponsive ester derivative. researchgate.net Furthermore, organocatalyzed photoelectrochemistry can generate acyl radicals that participate in C-H carbamoylation of heteroarenes. Studies on the intramolecular cyclization of N-aryl amines via an oxidative Povarov approach have led to the synthesis of polycyclic tetrahydroquinolines. acs.org
Table 5: Examples of Radical-Mediated Transformations
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Radical Cyclization | N-Aryl-β-bromo-α,β-unsaturated amides | K₂CO₃, Microwave irradiation | Quinolin-2(1H)-one | nih.gov |
| Photochemical C-H Alkylation | Quinoline derivatives | Alkyl acyl chlorides, PQCNO, Visible light | Alkylated quinolines | researchgate.net |
| C-H Carbamoylation | Heteroarenes | Acyl radicals generated by photoelectrochemistry | Carbamoylated heteroarenes | |
| Oxidative Povarov Approach | N-Aryl amines | In situ oxidation | Polycyclic tetrahydroquinolines | acs.org |
Complexation Chemistry and Metal Ligand Formation
The nitrogen atom of the quinoline ring and the exocyclic amino group in this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. Quinoline derivatives are known to form stable complexes with various transition metals.
For example, iridium(III) complexes with 2-phenylquinoline as a cyclometalating ligand have been synthesized and studied for their reactivity. nih.gov These complexes can undergo further reactions, such as interligand C-S cross-coupling. nih.gov The ability of quinoline derivatives to act as ligands is crucial for their application in catalysis and materials science. The formation of metal complexes can also influence the biological activity of the parent molecule.
Table 6: Examples of Metal Complexation with Quinoline Derivatives
| Ligand | Metal Ion | Complex Type | Application/Study | Reference |
|---|---|---|---|---|
| 2-Phenylquinoline | Iridium(III) | Cyclometalated complex | Study of dioxygenation and C-S coupling reactions | nih.gov |
| Schiff base ligands | Various transition metals | Coordination complex | Catalysis, Biological applications | wikipedia.org |
Exploration of Biological Activities of 2 Phenylquinolin 6 Amine and Analogues
Antimicrobial Efficacy Investigations
The antimicrobial potential of 2-phenylquinoline (B181262) derivatives has been a significant area of research, with studies exploring their efficacy against a variety of pathogenic microorganisms. ijshr.com
Antibacterial Studies (e.g., against Gram-positive and Gram-negative strains)
Derivatives of 2-phenylquinoline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org For instance, a series of novel 2-phenylquinoline amide derivatives were synthesized and evaluated for their antibacterial properties. While these compounds generally showed lower potency compared to the standard drug streptomycin, several analogues exhibited moderate activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com Some derivatives, however, were only active against the Gram-positive bacteria. derpharmachemica.com
Further studies on 2-phenyl-quinoline-4-carboxylic acid derivatives also revealed antibacterial potential. nih.gov The structural modifications of this core molecule were found to enhance antibacterial activity, with some compounds showing good inhibition against Staphylococcus aureus and Escherichia coli. nih.gov The nature of the substituent group on the 2-phenyl ring appeared to influence the spectrum of activity, with certain groups favoring activity against Gram-positive bacteria and others enhancing efficacy against E. coli. nih.gov
Aggregation-induced emission (AIE)-active cationic cyclometalated iridium(III) complexes derived from 2-phenylquinoline have also been designed and have shown potent antibacterial activity against critical Gram-positive ESKAPE pathogens. acs.org These complexes were, however, inactive against Gram-negative pathogens. acs.org
Table 1: Antibacterial Activity of Selected 2-Phenylquinoline Analogues
| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference(s) |
| 2-Phenylquinoline amide derivatives (5b, 5d, 5h, 5i, 5j) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate | derpharmachemica.com |
| 2-Phenylquinoline amide derivatives (5c, 5e, 5f, 5g) | Staphylococcus aureus, Bacillus subtilis | Active | derpharmachemica.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | Good (MIC: 64 µg/mL) | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | Good (MIC: 128 µg/mL) | nih.gov |
| Iridium(III) complexes from 2-phenylquinoline | Gram-positive ESKAPE pathogens | Potent | acs.org |
Antifungal Studies
The antifungal properties of 2-phenylquinoline derivatives have also been investigated, revealing their potential to combat various fungal pathogens. nih.gov A series of 2-phenyl-4-aminoquinolines were designed and evaluated for their in vitro antifungal activities against phytopathogenic fungi. researchgate.net The results indicated that many of these compounds demonstrated significant activity, with some exhibiting potency comparable to the commercial fungicide azoxystrobin. researchgate.net The structure-activity relationship (SAR) analysis highlighted that the nature of the substituent at the 4-position of the quinoline (B57606) scaffold significantly influences the antifungal activity. researchgate.net
Another study focused on quinoline derivatives and their effectiveness against Candida species and dermatophytes. nih.gov This research demonstrated that specific modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus resulted in selective antifungal action. nih.gov For example, one compound showed a selective and more effective anti-dermatophytic action, while others were active only against Candida yeasts. nih.gov These findings underscore the potential of 2-phenylquinoline and its analogues as a source for developing new and effective antifungal agents. ijshr.com
Anticancer and Antiproliferative Potentials
The 2-phenylquinoline scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. arabjchem.org Derivatives of this compound have demonstrated considerable cytotoxic and antiproliferative activities across a range of human cancer cell lines. nih.govnih.gov
Evaluation in Various Human Cancer Cell Lines (e.g., Breast, Cervical, Ovarian, Leukemia, HepG2)
Research has shown that 2-phenylquinoline derivatives exhibit potent anticancer activity against various human cancer cell lines. For instance, novel 2-phenylquinoline amide derivatives displayed significant anticancer activity against the MDA-MB-231 breast cancer cell line. derpharmachemica.com Similarly, other studies have reported the antiproliferative effects of 2-phenylquinoline derivatives on cell lines such as the human cervical cancer cell line (HeLa), ovarian cancer cells (A2780), leukemia (SR), and liver cancer (HepG2). nih.govnih.govmdpi.com
One study highlighted a 2-phenylquinolin-4-one derivative that showed strong inhibitory activity against various human cancer cell lines, with particular potency against non-small cell lung cancer NCI-H522. nih.gov Another investigation into 5,6,7-trimethoxy quinoline derivatives revealed that certain N-aryl-trimethoxy quinolin-4-amine derivatives were highly cytotoxic to cancer cells, especially A2780 ovarian cancer cells, and interestingly, showed higher cytotoxicity against resistant cancer cells compared to their parental cells. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle. biosynth.com
Table 2: Anticancer Activity of Selected 2-Phenylquinoline Analogues
| Compound/Derivative | Cancer Cell Line(s) | Effect | Reference(s) |
| 2-Phenylquinoline amide derivatives | MDA-MB-231 (Breast) | Significant anticancer activity | derpharmachemica.com |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | NCI-H522 (Non-small cell lung), SR (Leukemia), MDA-MB-435 (Melanoma) | Strong inhibitory activity | nih.gov |
| N-aryl-trimethoxy quinolin-4-amine derivatives (7e, 7f) | A2780 (Ovarian), MCF-7 (Breast), and their resistant sublines | Potent antiproliferative activity | nih.gov |
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines and -quinolines | MCF-7, MDA-MB-231 (Breast), HeLa, SiHa (Cervical), A2780 (Ovarian) | Antiproliferative activities | mdpi.com |
Investigation of Molecular Mechanisms of Cytotoxicity (e.g., G-Quadruplex Targeting, Telomerase Inhibition)
The cytotoxic effects of 2-phenylquinoline derivatives are mediated through various molecular mechanisms. One significant area of investigation is their ability to target and stabilize G-quadruplex (G4) structures. mdpi.com G4s are non-canonical nucleic acid structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes. mdpi.com By stabilizing these structures, small molecules can inhibit the transcription of these oncogenes, leading to an anticancer effect. mdpi.com
Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and quinoline derivatives have been synthesized and shown to bind to and stabilize G4 structures in the promoter regions of oncogenes like c-MYC, BCL-2, and K-RAS. mdpi.com This stabilization can lead to the inhibition of telomerase activity, an enzyme crucial for maintaining telomere length and implicated in cancer cell immortality. mdpi.com The inhibition of telomerase through G4 stabilization can trigger a DNA damage response and ultimately lead to a halt in cell proliferation. mdpi.com
Another identified mechanism of cytotoxicity for some 2-phenylquinolin-4-one derivatives is the inhibition of tubulin polymerization. researchgate.net Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis. nih.gov
Immunomodulatory and Immunosuppressive Effects
Beyond their direct antimicrobial and anticancer activities, some quinoline derivatives have been shown to possess immunomodulatory properties. researchgate.net For instance, fluoroquinolones can indirectly affect cancer growth by modulating the immune response. researchgate.net This can involve the suppression or induction of various pro-inflammatory cytokines, which in turn influences the activity of T and B lymphocytes. researchgate.net
Research has also indicated that certain heterocyclic amines, which share structural similarities with quinoline derivatives, can have immunosuppressive effects. nih.gov One such compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), was found to inhibit T-lymphocyte proliferation and the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation. nih.gov This inhibition was linked to the downregulation of reactive oxygen species (ROS) generation and the subsequent inhibition of key transcription factors necessary for IL-2 expression. nih.gov These findings suggest that 2-phenylquinoline-6-amine and its analogues may also possess the potential to modulate immune responses, an area that warrants further investigation.
Enzyme Inhibition Studies
α-Glucosidase and α-Amylase Inhibition for Antidiabetic Applications
Inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type II diabetes by controlling postprandial hyperglycemia. researchgate.netnih.gov The 2-phenylquinoline scaffold has emerged as a promising template for developing inhibitors of these enzymes.
A series of N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides were synthesized and evaluated for their inhibitory potential. researchgate.net Among these, compounds with 2-iodo and 2-nitro substitutions on the phenyl ring attached to the amide linkage showed the most potent α-glucosidase inhibitory activity, with IC₅₀ values of 171.75 ± 3.95 µmol/mL and 171.67 ± 1.57 µmol/mL, respectively. researchgate.net These same compounds also demonstrated α-amylase inhibition with IC₅₀ values of 138.92 ± 4.44 µmol/mL and 158.78 ± 2.34 µmol/mL. researchgate.net Another study synthesized nitro and amino phenylquinoline derivatives and found that a 7-nitro-9-phenyl-1,2,3,4-tetrahydroacridine showed good inhibitory activity for both α-amylase and α-glucosidase. researchgate.net
Further research into other quinoline-based hybrids has identified even more potent inhibitors. For instance, certain tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives displayed excellent inhibition against both α-amylase (IC₅₀ = 3.42-15.14 μM) and α-glucosidase (IC₅₀ = 0.65-9.23 μM), surpassing the standard drug acarbose. researchgate.net Similarly, novel phenylisoxazole quinoxalin-2-amine (B120755) hybrids were developed, with one compound showing the highest α-amylase inhibitory activity (IC₅₀ = 16.4 ± 0.1 μM) and another being the most potent α-glucosidase inhibitor (IC₅₀ = 15.2 ± 0.3 μM), which was about three times more effective than acarbose. nih.gov
| Compound Series | Target Enzyme | IC₅₀ Values | Reference |
|---|---|---|---|
| N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides | α-Glucosidase | 171.67 - 171.75 µmol/mL | researchgate.net |
| N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides | α-Amylase | 138.92 - 158.78 µmol/mL | researchgate.net |
| Tetrahydrobenzo[h]quinoline-3-carbonitriles | α-Glucosidase | 0.65 - 9.23 µM | researchgate.net |
| Tetrahydrobenzo[h]quinoline-3-carbonitriles | α-Amylase | 3.42 - 15.14 µM | researchgate.net |
| Phenylisoxazole quinoxalin-2-amine hybrids | α-Glucosidase | 15.2 ± 0.3 µM | nih.gov |
| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase | 16.4 ± 0.1 µM | nih.gov |
| Flavonoid derivatives | α-Glucosidase | 15.71 ± 0.21 µM | frontiersin.org |
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Neuronal nitric oxide synthase (nNOS) is an enzyme implicated in the pathology of various neurodegenerative disorders, making its selective inhibition a significant therapeutic goal. nih.gov High selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is critical to avoid side effects like hypertension or impaired immune function. nih.gov The 2-aminoquinoline (B145021) scaffold has been investigated as a basis for developing such selective inhibitors. nih.gov
One study focused on 7-phenyl-2-aminoquinoline derivatives. The lead compound in this series demonstrated good inhibitory activity against both rat and human nNOS (IC₅₀ of 105 nM and 122 nM, respectively) with high selectivity over iNOS (207-fold) and eNOS (191-fold). nih.gov X-ray crystallography revealed that the quinoline portion of the inhibitor mimics the natural substrate L-arginine, forming key hydrogen bonds within the enzyme's active site. nih.gov Further research led to the discovery of 5-cyano substituted 2-aminoquinolines, which proved to be particularly potent and selective nNOS inhibitors by binding to a newly identified auxiliary pocket in the enzyme. rcsb.org Another class of inhibitors, based on a pyridinylbenzylamine scaffold, also yielded compounds with excellent potency (Kᵢ of 30 nM for human nNOS) and high selectivity (821-fold over human eNOS). escholarship.org
Other Relevant Enzymatic Targets
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. researchgate.netfrontiersin.org Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.net Quinoline-containing compounds like lenvatinib (B1674733) and cabozantinib (B823) are already approved as VEGFR-2 inhibitors. researchgate.net Research has shown that various 2-phenylquinoline derivatives also possess VEGFR-2 inhibitory activity. derpharmachemica.comnih.gov For example, certain quinoline benzamides and newly synthesized quinoline-isatin hybrids have demonstrated strong inhibition of VEGFR-2 kinase activity, with some showing antiproliferative effects against cancer cell lines comparable to the standard drug doxorubicin. derpharmachemica.comnih.gov
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is often constitutively active in a wide range of human cancers, promoting cell survival, proliferation, and metastasis. nih.govscientificarchives.com This makes STAT3 a compelling target for anticancer drug development. semanticscholar.org 2-Phenylquinoline-4-carboxamides have been identified as a class of STAT3 inhibitors. derpharmachemica.comsemanticscholar.org One such derivative, STX-0119, was found to suppress the expression of several STAT3-regulated proteins and inhibit the growth of various cancer cell lines. unimi.it The design of these inhibitors often involves coupling the 2-phenylquinoline-4-carboxylic acid core with other heterocyclic moieties to enhance binding and activity. nih.govsemanticscholar.org The hydrophobic 2-phenyl group on the quinoline framework has been shown to be crucial for targeting STAT3. nih.gov
P-glycoprotein (P-gp): P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including chemotherapy drugs, from cells. frontiersin.orgmdpi.com Its overexpression is a major cause of multidrug resistance (MDR) in cancer. frontiersin.org Several quinoline-based compounds have been investigated as P-gp inhibitors to reverse MDR. One study designed a series of novel quinoline derivatives, among which compound YS-7a showed a stronger inhibitory effect on P-gp than the known inhibitor verapamil. frontiersin.org This compound was found to suppress the transport function of P-gp without altering its expression levels. frontiersin.org Other research identified 6-methoxy-2-arylquinolines as potential P-gp inhibitors, with alcoholic derivatives being particularly effective at blocking the efflux of the P-gp substrate rhodamine 123. derpharmachemica.comnih.gov
Aromatase: Aromatase is a key enzyme that catalyzes the final step in estrogen biosynthesis. nih.govnih.gov Inhibiting this enzyme is a primary strategy for treating hormone-dependent breast cancer. nih.gov Certain 4-(imidazolylmethyl)-2-aryl-quinoline derivatives have been reported as aromatase inhibitors and anti-breast cancer agents. derpharmachemica.com One such quinoline derivative was evaluated in vivo and found to decrease androstenedione-induced uterine hypertrophy in a dose-dependent manner, with an inhibitory potency comparable to the standard drug letrozole (B1683767). researchgate.net Additionally, metal complexes involving 8-hydroxyquinoline (B1678124) have shown promise; specifically, copper complexes of 8-hydroxyquinoline and uracil (B121893) derivatives exhibited significant aromatase inhibitory effects with IC₅₀ values as low as 0.30 μM. nih.gov
| Target Enzyme | Compound Class/Example | Key Finding/Activity | Reference |
|---|---|---|---|
| VEGFR-2 | Quinoline-isatin hybrids | Strong inhibition of VEGFR-2 kinase activity. | nih.gov |
| STAT3 | 2-Phenylquinoline-4-carboxamides | Inhibition of STAT3 signaling pathway. | derpharmachemica.comsemanticscholar.org |
| P-glycoprotein | Quinoline derivative YS-7a | Stronger P-gp inhibition than verapamil. | frontiersin.org |
| P-glycoprotein | 6-Methoxy-2-arylquinolines | Inhibition of rhodamine 123 efflux. | nih.gov |
| Aromatase | 4-((1H-imidazol-1-yl) methyl)-2-phenylquinoline | Potency comparable to letrozole in vivo. | researchgate.net |
| Aromatase | 8-Hydroxyquinoline-Cu-uracil complex | IC₅₀ value of 0.30 µM. | nih.gov |
Antimalarial and Antitubercular Activity Research
The quinoline core is historically significant in the fight against infectious diseases, most notably as the basis for antimalarial drugs like quinine (B1679958) and chloroquine. austinpublishinggroup.comontosight.ai This scaffold has also been extensively explored for its activity against Mycobacterium tuberculosis. austinpublishinggroup.com
Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. researchgate.net The 2-phenylquinoline structure has served as a template for this purpose. In one study, a series of 4-methylamino-2-phenylquinoline analogs were synthesized and tested against the RKL-2 strain of P. falciparum. researchgate.netresearchgate.net At a concentration of 100 μg/ml, compounds with morpholine (B109124), piperidine, and imidazole (B134444) substitutions at the C4 position of the quinoline ring showed potent percentage inhibitions of 88.0±1.1, 79.1±1.1, and 90.2±0.1, respectively, marking them as promising lead molecules. researchgate.netresearchgate.net Further research into 4-aminoquinoline (B48711) derivatives confirmed that a chlorine atom at the 7-position of the quinoline ring was superior for achieving potent, low nanomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. chemrxiv.org
Antitubercular Activity: Tuberculosis (TB) remains a major global health threat, with a critical need for new drugs to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). austinpublishinggroup.comgoogle.com The quinoline ring is a core component of the important anti-TB drug bedaquiline (B32110) and is a promising scaffold for new drug development. austinpublishinggroup.com Several natural quinoline alkaloids have shown significant activity against Mtb H37Rv. austinpublishinggroup.com Synthetic derivatives have also been a major focus. For example, a series of 2-(substituted phenyl/benzyl-amino) dihydropyrimidin-1-ium chlorides were synthesized, and two compounds emerged as promising agents with activity at 16 μg/mL against MDR-TB. nih.gov Other research on 2-(quinolin-4-yloxy)acetamides yielded compounds with potent activity against both drug-sensitive and drug-resistant Mtb strains. austinpublishinggroup.com Preliminary assays also identified a 7-chloro-N-phenylquinolin-4-amine hybrid with whole-cell activity against Mtb in the sub-10 μM range. researchgate.netresearchgate.net
| Activity | Compound Series / Example | Strain(s) | Key Finding / Activity (MIC/Inhibition) | Reference |
|---|---|---|---|---|
| Antimalarial | 4-Methylamino-2-phenylquinolines | P. falciparum RKL-2 | Up to 90.2±0.1% inhibition at 100 µg/ml. | researchgate.netresearchgate.net |
| Antitubercular | 2-(Substituted amino) dihydropyrimidiniums | MDR-TB | Active at 16 μg/mL. | nih.gov |
| Antitubercular | 7-chloro-N-phenylquinolin-4-amine hybrid | M. tuberculosis | Sub-10 μM whole-cell activity. | researchgate.netresearchgate.net |
| Antitubercular | 6-methyl-1-(2-oxoethyl)quinolin-1-ium bromides | H37Rv, MDR-TB | Compounds showed anti-TB activity. | google.com |
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoline (B57606) derivatives to understand their stability, reactivity, and spectroscopic properties. arabjchem.orgrsc.orgacs.orgnih.gov
Analysis of Electronic Structure (Frontier Molecular Orbitals, FMOs)
Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org A large energy gap suggests high stability and low reactivity, while a smaller gap indicates a higher propensity for chemical reactions. rsc.orgresearchgate.net
For quinoline derivatives, the distribution of HOMO and LUMO is spread across the entire molecule. nih.gov The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). rsc.org In the case of 2-phenylquinoline (B181262) derivatives, the presence of substituents can significantly influence the energies of these orbitals. For instance, an electron-donating group like an amino group can raise the HOMO energy level, making the molecule a better electron donor.
Studies on related quinoline compounds have shown that the HOMO-LUMO energy gap can be correlated with their biological activity. researchgate.net The analysis of these orbitals helps in understanding the charge transfer within the molecule, which is crucial for its interaction with biological targets. researchgate.net
Determination of Quantum Descriptors
Beyond FMO analysis, DFT calculations allow for the determination of various global and local quantum-molecular descriptors that quantify the reactivity and stability of a molecule. arabjchem.org These descriptors are derived from the energies of the HOMO and LUMO and provide a deeper understanding of the molecule's chemical behavior.
Key quantum descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a stable system. rsc.org
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. rsc.org
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. rsc.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arabjchem.orgrsc.org
These descriptors are invaluable in structure-activity relationship (SAR) studies, helping to predict how modifications to the molecular structure of 2-Phenylquinolin-6-amine might affect its biological activity. mdpi.com
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures electron-attracting power. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Describes the escaping tendency of electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Indicates resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, relates to polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering upon accepting electrons. |
I = Ionization Potential (-EHOMO), A = Electron Affinity (-ELUMO)
Prediction of Spectroscopic Properties (Time-Dependent Density Functional Theory, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for a theoretical prediction of the absorption maxima (λmax). nih.gov
For quinoline derivatives, TD-DFT calculations have been shown to correlate well with experimental UV-Vis spectra. nih.gov The calculations can predict how changes in solvent polarity affect the absorption spectra, often showing a bathochromic (red) shift with increasing solvent polarity. nih.gov These predictions are crucial for characterizing new derivatives and understanding their photophysical properties.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding affinity and interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. kuleuven.benih.gov
Ligand-Receptor Binding Interactions and Affinity Predictions
Molecular docking studies on quinoline derivatives have been instrumental in identifying potential biological targets and predicting their binding affinities. researchgate.netnih.gov These studies have explored the interactions of quinoline compounds with various receptors, including those involved in cancer, infectious diseases, and neurological disorders. chula.ac.thfrontiersin.orgnih.gov
The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. researchgate.net Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the receptor. nih.govnih.gov For example, studies on other 2-phenylquinoline derivatives have identified specific hydrogen bond interactions with residues like Met793 and Thr854 in the EGFR active site, which are crucial for their anticancer activity. researchgate.net
The insights gained from these simulations are vital for structure-activity relationship (SAR) studies. By understanding how substituents on the 2-phenylquinoline core influence binding, researchers can design more potent and selective inhibitors.
Elucidation of Proposed Mechanisms of Action
Beyond predicting binding affinity, molecular docking can help to elucidate the potential mechanism of action of a compound. researchgate.net By identifying the binding site and the nature of the interactions, researchers can infer how the compound might inhibit or modulate the function of the target protein.
For instance, if a 2-phenylquinoline derivative is docked into the active site of an enzyme, the simulation might show that it blocks the access of the natural substrate, thereby inhibiting the enzyme's activity. Docking studies on quinoline compounds have suggested mechanisms such as the inhibition of SARS-CoV-2 helicase and the modulation of receptors involved in antimicrobial resistance. acs.orgacs.org These computational predictions provide a strong basis for further experimental validation through biological assays.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-phenylquinoline |
| Ciprofloxacin (B1669076) |
| Ethidium bromide |
| Mitapivat |
| Olutasidenib |
| Cisplatin |
| Doxorubicin HCl |
| Streptomycin |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering detailed insights into the dynamic behavior of molecules and their interactions with biological targets over time. nih.gov For quinoline derivatives, MD simulations are employed to understand the conformational stability of the molecule and the structural flexibility of protein-ligand complexes. mdpi.com These simulations model the movements and interactions of atoms, providing a view of how the compound might bind to a receptor and the stability of that interaction. nih.govresearchgate.net
Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net RMSD measurements indicate the stability of a protein-ligand complex; a stable RMSD value over the simulation time suggests a strong and stable binding interaction. mdpi.comresearchgate.net For instance, simulations of quinoline-based compounds have shown stable protein RMSD values, reflecting minimal deviation and a tightly bound conformation. mdpi.com RMSF analysis, on the other hand, reveals the flexibility of different parts of the molecule or protein, highlighting regions that may be crucial for binding and function. researchgate.net Through these simulations, researchers can predict solvent-dependent conformational changes and gain a microscopic understanding of the unfolding mechanisms of protein targets when bound to quinoline derivatives, which is critical for designing compounds with improved efficacy and specificity. biorxiv.org
Structure-Activity Relationship (SAR) Elucidation and Quantitative Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. For the 2-phenylquinoline scaffold, SAR analyses have been crucial in guiding the modification of derivatives to enhance their therapeutic potential, such as antifungal, antiproliferative, and antibacterial activities. researchgate.netmdpi.com By systematically altering substituents at various positions on the quinoline and phenyl rings, researchers can deduce which modifications lead to improved potency and selectivity.
The biological activity of 2-phenylquinoline derivatives is highly sensitive to structural modifications. Research has demonstrated that specific substitutions on the quinoline core and the phenyl ring can dramatically influence the compound's efficacy against various biological targets.
For example, in the pursuit of antifungal agents, it was discovered that the aniline (B41778) moiety at the C-4 position of the quinoline scaffold plays a pivotal role in the potency of the compound. researchgate.net The specific position of substituents on this aniline group can significantly alter the antifungal activity. researchgate.netresearchgate.net Similarly, for antiproliferative activity against cancer cell lines, the introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl group at the C-2 position was found to be essential for improving potency. nih.gov In contrast, a methylsulfone linkage in the same region was unfavorable. nih.gov
The nature and position of substituents on the phenyl ring have also been shown to have varied effects. While some studies report that these substitutions have little to no impact on certain activities, researchgate.net others have found that electron-donating groups, such as -OCH3, can lead to better yields in synthetic reactions and potentially enhance biological effects. nih.gov Furthermore, the addition of a halogen, such as chlorine or fluorine, at the C-6 position of the quinoline ring can be used to modulate the compound's lipophilicity, which in turn affects its pharmacokinetic properties. nih.gov
Interactive Table:
Quantitative Structure-Activity Relationship (QSAR) models represent a computational approach to formalize the connection between the chemical structure of a compound and its biological activity using mathematical equations. frontiersin.org These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.gov For quinoline derivatives, various 2D and 3D-QSAR models have been developed to predict activities such as antimalarial and anti-HIV efficacy. nih.govresearchgate.netnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors—numerical values that characterize the topological, geometrical, or quantum mechanical properties of the molecules. nih.gov These descriptors are then correlated with the observed biological activity using statistical methods. Techniques such as Multiple Linear Regression (MLR), Gene Expression Programming (GEP), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build the models. frontiersin.orgnih.govnih.gov
A successful QSAR model is characterized by strong statistical metrics, such as a high correlation coefficient (r²) for the training set and a high predictive r² for an external test set, indicating its robustness and predictive power. frontiersin.orgnih.gov For example, 2D and 3D-QSAR models developed for quinoline derivatives against P. falciparum have shown excellent predictive r² values (r² > 0.8), indicating a strong capacity to predict the antimalarial activity of new analogues. nih.gov These models provide guidelines for designing new, more potent compounds by identifying the key structural features that favor biological activity. researchgate.net
Interactive Table:
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. grafiati.com Various web-based tools and software, such as SwissADME, admetSAR, and pkCSM, are employed to estimate the ADMET profiles of compounds like 2-phenylquinoline derivatives. nih.govmdpi.combiorxiv.orgajol.info
These tools predict a wide range of properties:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to assess the potential for oral bioavailability. grafiati.comnih.gov Compliance with empirical rules, such as Lipinski's Rule of Five, is also checked. nih.govmdpi.com
Distribution: Predictions include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins, which influences the amount of free drug available to act on its target. nih.govmdpi.com
Metabolism: The models predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP3A4). mdpi.com This is crucial for anticipating drug-drug interactions.
Excretion: Properties related to the elimination of the drug from the body, such as total clearance, are estimated. mdpi.com
Toxicity: Potential toxicity is assessed through predictions like the Ames test for mutagenicity. grafiati.com
For quinoline derivatives, in silico studies have been used to screen libraries of compounds, identifying those with promising drug-like properties and favorable ADMET profiles for further development. grafiati.comajol.info
Analytical and Spectroscopic Characterization Methods for 2 Phenylquinolin 6 Amine
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Phenylquinolin-6-amine and its derivatives typically displays characteristic absorption bands.
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct N-H stretching vibrations in the region of 3500–3300 cm⁻¹. mdpi.comwpmucdn.comorgchemboulder.com One band corresponds to the symmetric stretching mode, and the other to the asymmetric stretching mode. orgchemboulder.com For instance, in a series of 2-phenylquinoline (B181262) amide derivatives, the N-H stretching bands were observed in the range of 3461-3341 cm⁻¹. derpharmachemica.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoline (B57606) ring and the C=C bonds of the aromatic systems typically appear in the 1650–1450 cm⁻¹ region. mdpi.com These are often strong to medium intensity peaks. mdpi.com For example, a derivative, 2-phenylquinolin-5-yl)benzamide, showed peaks at 1633 cm⁻¹ and 1592 cm⁻¹. derpharmachemica.com
N-H Bending: The N-H bending vibration for primary amines is found around 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretching: The C-N stretching of aromatic amines is usually a strong band located in the 1335-1250 cm⁻¹ range. orgchemboulder.com
N-H Wagging: A broad and strong band due to N-H wagging is characteristic of primary and secondary amines and appears between 910-665 cm⁻¹. orgchemboulder.com
Theoretical calculations, such as those using the B3LYP/6-311G(d,p) level of theory, can be used to simulate the vibrational spectrum and assist in the assignment of experimental bands. acs.org
Table 1: Key FT-IR Data for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching (asymmetric & symmetric) | 3500–3300 | mdpi.comwpmucdn.comorgchemboulder.com |
| C=N/C=C | Stretching | 1650–1450 | mdpi.com |
| N-H | Bending | 1650–1580 | orgchemboulder.com |
| C-N | Stretching (aromatic) | 1335–1250 | orgchemboulder.com |
| N-H | Wagging | 910–665 | orgchemboulder.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, HSQC, NMR-DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
Aromatic Protons: Protons on the quinoline and phenyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. derpharmachemica.comacs.org For example, in a derivative, the aromatic protons appeared in the range of 8.90-7.54 ppm. derpharmachemica.com
Amine Protons: The protons of the primary amine group (-NH₂) usually appear as a broad singlet. rsc.org Their chemical shift can be variable (δ 0.5–5.0 ppm) due to factors like solvent and concentration. pdx.edu In one case, the -NH₂ protons of 2-(4-amino)phenylquinoline were observed as a broad singlet at δ 3.88 ppm, which was exchangeable with D₂O. rsc.org
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Aromatic Carbons: The carbons of the quinoline and phenyl rings typically resonate between δ 110 and 160 ppm. derpharmachemica.comrsc.org For a 2-phenylquinolin-5-amine derivative, the aromatic carbons were observed in the range of δ 153.40-118.03 ppm. derpharmachemica.com
The specific chemical shifts are influenced by the substituents on the rings.
2D NMR Techniques:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.
NMR-DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
NMR spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. mdpi.comderpharmachemica.com
Table 2: Representative NMR Data for 2-Phenylquinoline Amine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic Protons | 7.0–9.0 | derpharmachemica.comacs.org |
| ¹H | Amine (-NH₂) Protons | 0.5–5.0 (broad) | rsc.orgpdx.edu |
| ¹³C | Aromatic Carbons | 110–160 | derpharmachemica.comrsc.org |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), confirming the molecular weight of the compound. For instance, the mass spectrum of a 2-phenylquinolin-5-amine derivative showed a molecular ion peak [M+H]⁺ at m/z 221.30. derpharmachemica.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the identity of a synthesized molecule. rsc.orgmdpi.comnih.govnih.govresearchgate.netnih.gov For example, the HRMS of N-(tert-Butyl)-6-fluoro-2-phenylquinolin-4-amine was calculated as C₁₉H₂₀N₂F⁺ [M+H]⁺ 295.1601 and found to be 295.1604. acs.org
Chromatographic Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, TLC; High-Performance Liquid Chromatography, HPLC)
Chromatographic techniques are essential for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot. derpharmachemica.comrsc.orgmdpi.comrsc.orgrsc.org The spots are typically visualized under UV light. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used to determine the purity of the synthesized compound with high accuracy. derpharmachemica.comnih.govbldpharm.comsielc.com For a 2-phenylquinolin-5-amine derivative, HPLC analysis indicated a purity of 95.55%. derpharmachemica.com Reverse-phase HPLC methods are commonly employed for the analysis of such compounds. sielc.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths and angles. This technique can be used to confirm the molecular structure of this compound and its derivatives. mdpi.com For a derivative, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, X-ray crystallography revealed that it crystallized as the chloride salt. mdpi.com
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA; Differential Scanning Calorimetry, DSC)
Thermal analysis techniques provide information about the thermal stability and phase transitions of a compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition pattern.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.
While specific TGA and DSC data for this compound were not found in the provided search results, these techniques are standard for the characterization of new chemical entities.
Advanced Applications and Future Research Directions
Potential in Medicinal Chemistry Lead Optimization and Drug Design
The 2-phenylquinoline (B181262) framework is a privileged structure in medicinal chemistry, and the addition of a 6-amine group provides a crucial handle for synthetic modification. This allows for systematic structural alterations to optimize pharmacokinetic and pharmacodynamic properties, a process known as lead optimization.
Researchers have utilized 2-phenylquinolin-6-amine as a foundational molecule to develop inhibitors for significant biological targets. Its value lies in its ability to be chemically modified to enhance potency, selectivity, and metabolic stability. For instance, in the development of novel therapeutics, the amine group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of functional groups. This exploration of the chemical space around the core scaffold is essential for establishing Structure-Activity Relationships (SAR).
A prominent example is its use in the synthesis of inhibitors for Acetyl-CoA Synthetase 2 (ACSS2). google.com The synthesis process often involves reacting this compound with various reagents to create a library of derivative compounds. These derivatives are then tested to identify which chemical modifications lead to the most potent inhibition of the target enzyme.
Table 1: Exemplary Derivatives of this compound for Lead Optimization This table is generated based on synthetic schemes described in patent literature and illustrates the versatility of the this compound scaffold.
| Parent Scaffold | Reagent/Reaction Type | Resulting Moiety | Potential Therapeutic Target |
| This compound | p-Nitrophenyl chloroformate followed by an amine | Urea Linkage | Acetyl-CoA Synthetase 2 (ACSS2) google.com |
| This compound | Carboxylic Acid (e.g., 2-methylpyrazole-3-carboxylic acid) with coupling agent (T3P) | Amide Linkage | Aryl Hydrocarbon Receptor (AHR) google.com |
Role in Materials Science (e.g., as Building Blocks for Polymers or Dendrimers)
In materials science, this compound is recognized as a valuable heterocyclic building block. ambeed.com Its rigid, planar structure and functional amine group make it suitable for constructing larger, well-defined macromolecular architectures such as polymers and potentially dendrimers. ambeed.combldpharm.com
As a monomer, it can be incorporated into polymer chains through reactions involving its amine functionality. nii.ac.jp The resulting polymers can exhibit unique photophysical properties, such as fluorescence or aggregation-induced emission (AIE), owing to the quinoline (B57606) core. ambeed.combldpharm.com Materials with AIE characteristics are of great interest for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The phenyl group on the quinoline can also be functionalized to further tune the material's properties, such as solubility and processability.
While specific examples of dendrimers synthesized directly from this compound are not extensively documented in readily available literature, its structural motifs are consistent with those used in dendritic chemistry. The amine group provides a reactive site for divergent synthesis, allowing for the stepwise growth of dendritic wedges. The resulting dendrimers could possess a unique combination of rigidity from the quinoline core and functional surfaces, making them candidates for applications in catalysis, drug delivery, or light-harvesting systems.
Table 2: this compound in Materials Science
| Material Type | Role of this compound | Potential Properties/Applications |
| Specialty Polymers | Monomer / Building Block ambeed.comnii.ac.jp | Aggregation-Induced Emission, Thermal Stability, Optical Materials bldpharm.com |
| Dendrimers | Potential Core or Branching Unit | Catalysis, Light-Harvesting, Nanocarriers |
| Organic Frameworks | Organic Monomer bldpharm.com | Electronic Materials, Pigments bldpharm.com |
Development of Novel Therapeutic Agents for Untapped Biological Targets
The quest for novel medicines often involves identifying and validating previously "undrugged" or untapped biological targets. The chemical versatility of this compound makes it an excellent starting point for designing ligands for such targets.
Recent research has demonstrated this potential through the development of inhibitors for two key proteins:
Acetyl-CoA Synthetase 2 (ACSS2): This enzyme plays a crucial role in cellular metabolism, particularly in cancer cells, which often reprogram their metabolic pathways to support rapid growth. google.com By providing a key building block for lipid synthesis, ACSS2 is a compelling target for anti-cancer therapies. google.com Compounds derived from this compound have been synthesized and patented as small molecule inhibitors of ACSS2, aiming to treat diseases like cancer, as well as infections and metabolic disorders. google.com
Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-activated transcription factor involved in regulating immune responses and inflammation. Its dysregulation is implicated in various inflammatory diseases and some cancers. google.com Patent literature describes the use of this compound to create potent AHR inhibitors, offering a potential therapeutic strategy for these conditions. google.comgoogle.com
The successful application of this scaffold against diverse targets like an enzyme (ACSS2) and a transcription factor (AHR) underscores its utility in exploring new areas of biology for therapeutic intervention.
Interdisciplinary Research Opportunities and Synergistic Approaches
The dual applicability of this compound in both medicinal chemistry and materials science opens up exciting avenues for interdisciplinary research. Synergistic approaches that combine expertise from these fields could lead to innovative solutions for complex problems.
One such opportunity lies in the development of "theranostic" agents, which combine therapeutic and diagnostic functions in a single molecule. A polymer or nanoparticle constructed from a this compound-derived monomer could be designed to not only carry a therapeutic payload but also to be inherently fluorescent for bio-imaging, allowing researchers to track its delivery and localization within the body.
Furthermore, the development of drug-eluting materials represents another synergistic area. Polymers incorporating derivatives of this compound could be used to create medical device coatings that slowly release an active therapeutic agent, such as an AHR or ACSS2 inhibitor, to prevent local inflammation or cancer recurrence. This approach merges the material properties of the polymer with the biological activity of the embedded drug. Such research necessitates collaboration between organic chemists, polymer scientists, pharmacologists, and biomedical engineers to bridge the gap between fundamental science and practical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
